molecular formula C18H15ClFNOS B2441145 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide CAS No. 2034566-87-3

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide

Cat. No. B2441145
CAS RN: 2034566-87-3
M. Wt: 347.83
InChI Key: PVVHAURWACVRMO-UHFFFAOYSA-N
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Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .


Synthesis Analysis

The synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives has been reported . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the transition dipole moment and the emitting dipole orientation induced by the N^O-ancillary electronic effects .


Chemical Reactions Analysis

The compound has shown inhibitory effects against certain organisms, particularly B. subtilis, E. coli, P. vulgaris, and S. aureus .


Physical And Chemical Properties Analysis

Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is a key component of this compound . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antibacterial Activity

Benzothiophene derivatives, including the compound , have been investigated for their antimicrobial properties . Specifically, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) , 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene (12L) , and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12J) displayed high antibacterial activity against Staphylococcus aureus (S. aureus). These compounds could potentially be used in the development of novel antibacterial agents.

Drug Discovery

Heteroaromatic compounds, including benzothiophenes, play crucial roles in drug discovery. Their diverse biological and pharmacological properties make them attractive candidates for various therapeutic areas, such as anti-parasitic, anti-inflammatory, and anti-cancer drugs . Researchers continue to explore novel derivatives for potential drug development.

Serotoninergic Receptor Affinity

While not directly related to the compound mentioned, benzothiophenes have been assessed for their affinity on serotoninergic 5-HT1A receptors . Such studies contribute to understanding their interactions with neurotransmitter systems.

Synthetic Methods

Researchers have developed convenient synthetic methods for benzothiophenes, including 1-benzothiophene-3-carboxylic acid derivatives . These methods facilitate access to diverse analogs for further investigation.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity is a promising area for future research .

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNOS/c1-11(9-12-10-23-16-8-3-2-5-13(12)16)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVHAURWACVRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide

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